molecular formula C21H18O4 B6411749 2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid CAS No. 1261981-31-0

2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6411749
CAS No.: 1261981-31-0
M. Wt: 334.4 g/mol
InChI Key: NTLVLKXOVOBYQB-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid is an organic compound that features a benzyloxy group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxyphenol and 5-methoxybenzoic acid.

    Reaction Conditions: The key step involves the formation of an ester linkage between the phenol and the benzoic acid. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-(Benzyloxy)phenylboronic acid: Shares the benzyloxy group but differs in the presence of a boronic acid moiety.

    Phenylboronic acid: Contains a phenyl group and boronic acid but lacks the benzyloxy and methoxy groups.

Uniqueness: 2-(3-Benzyloxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups on a benzoic acid core, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-methoxy-2-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-17-10-11-19(20(13-17)21(22)23)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLVLKXOVOBYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692230
Record name 3'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-31-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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